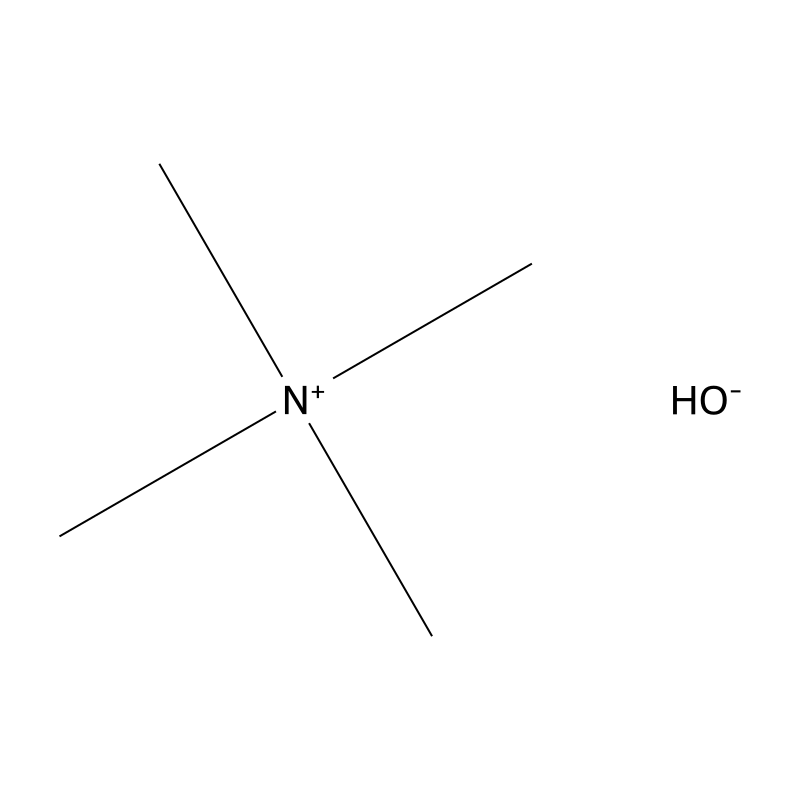Tetramethylammonium hydroxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Ion Pairing Agent:
TMAH acts as a highly effective ion pairing agent, especially for anionic analytes. Its positively charged tetramethylammonium (TMA+) cation associates with negatively charged analytes, increasing their solubility in organic solvents and improving their chromatographic behavior. This is beneficial in techniques like gas chromatography/mass spectrometry (GC/MS) and capillary electrophoresis (CE) [].
Sample Pretreatment:
TMAH can be employed in sample pretreatment steps for various analyses. It can help in the deprotonation of analytes, rendering them more amenable to further analysis. Additionally, it can serve as a solvent for extracting specific analytes from complex matrices [].
Characterization of Microorganisms:
Researchers have utilized TMAH in single-step gas chromatographic characterization procedures to differentiate and identify strains of Pseudomonas species []. This application demonstrates the potential of TMAH in microbial analysis.
Tetramethylammonium hydroxide is a quaternary ammonium compound with the molecular formula N(CH₃)₄OH. It is typically encountered as a colorless liquid in concentrated aqueous or methanolic solutions, although impurities can give it a yellowish tint. The compound is notable for its strong basicity and is often used in various industrial applications, particularly in microfabrication processes. Tetramethylammonium hydroxide has a faint ammonia-like odor when pure, but it may exhibit a stronger fishy smell due to the presence of trimethylamine, a common impurity .
- When tetramethylammonium hydroxide reacts with hydrofluoric acid, it produces tetramethylammonium fluoride:
Additionally, tetramethylammonium hydroxide can undergo thermal decomposition, yielding trimethylamine and dimethyl ether as major products:
The compound is stable under standard conditions but can decompose when exposed to certain conditions, such as high temperatures or the presence of oxidizing agents .
Tetramethylammonium hydroxide exhibits significant biological activity, particularly as a toxic agent. It is corrosive to skin and mucous membranes and can cause severe chemical burns upon contact. Systemic toxicity may also occur, leading to respiratory failure and other serious health issues. Cases of fatal exposure have been documented, emphasizing the need for careful handling . The compound has been studied for its effects on microbial communities and nitrification processes in wastewater treatment systems .
Tetramethylammonium hydroxide can be synthesized through various methods, including:
- Salt Metathesis: A common method involves the reaction of tetramethylammonium chloride with potassium hydroxide in dry methanol:
- Hydration of Tetramethylammonium Salt: The compound can also be obtained by hydrating tetramethylammonium salts under controlled conditions.
- Electrochemical Methods: Recent approaches involve electrochemical synthesis techniques that allow for the generation of tetramethylammonium hydroxide from its precursors in an aqueous medium .
Tetramethylammonium hydroxide is widely used in various fields, including:
- Microfabrication: It serves as an etchant and developer in semiconductor manufacturing processes, particularly for silicon-based devices.
- Chemical Synthesis: The compound is utilized in organic synthesis as a strong base for deprotonation reactions.
- Environmental Chemistry: Tetramethylammonium hydroxide is involved in wastewater treatment processes, particularly for the degradation of organic contaminants .
- Analytical Chemistry: It is used as a reagent in various analytical techniques due to its strong basic properties .
Studies have shown that tetramethylammonium hydroxide interacts with various environmental factors and compounds. For instance, it reacts with carbon dioxide to form carbonate species, which can affect its etching characteristics over time . Additionally, research has focused on its degradation mechanisms under UV light and other oxidative conditions, providing insights into its environmental persistence and potential remediation strategies .
Tetramethylammonium hydroxide shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetramethylammonium hydroxide | N(CH₃)₄OH | Strong base; used in microfabrication; highly toxic |
| Trimethylammonium hydroxide | N(CH₃)₃OH | Weaker base; less toxic; used in organic synthesis |
| Tetrabutylammonium hydroxide | N(C₄H₉)₄OH | Larger alkyl groups; used in phase transfer catalysis |
| Tetraethylammonium hydroxide | N(C₂H₅)₄OH | Similar applications but lower basicity compared to TMAH |
Tetramethylammonium hydroxide's strong basicity and toxicity distinguish it from other similar compounds, making it particularly valuable yet hazardous in industrial applications .
Physical Description
Liquid
Color/Form
Liquid
Density
LogP
Odor
Melting Point
UNII
Related CAS
GHS Hazard Statements
H300 (54.01%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (47.81%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (99.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H370 (39.78%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (39.05%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (43.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Vapor Pressure
Pictograms




Corrosive;Acute Toxic;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Services
Synthetic rubber manufacturing
Methanaminium, N,N,N-trimethyl-, hydroxide (1:1): ACTIVE
A strong base available in 10% solution
Commercial product sold as a 25% solution in water or methanol






